molecular formula C14H7NO5 B12038589 5-nitro-9-oxo-9H-fluorene-4-carboxylic acid CAS No. 54147-65-8

5-nitro-9-oxo-9H-fluorene-4-carboxylic acid

Cat. No.: B12038589
CAS No.: 54147-65-8
M. Wt: 269.21 g/mol
InChI Key: OASRFABFOARUCA-UHFFFAOYSA-N
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Description

5-nitro-9-oxo-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula C({14})H({7})NO(_{5}) It is a derivative of fluorene, characterized by the presence of a nitro group at the 5-position, a ketone group at the 9-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-9-oxo-9H-fluorene-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of fluorene to introduce the nitro group. This is followed by oxidation to form the ketone group at the 9-position. The final step involves carboxylation to introduce the carboxylic acid group at the 4-position. Each step requires specific reagents and conditions:

    Nitration: Fluorene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Oxidation: The nitrated fluorene is then oxidized using reagents such as potassium permanganate or chromium trioxide to form the ketone group.

    Carboxylation: The final step involves carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and oxidation steps, and high-pressure reactors for carboxylation. The choice of solvents, catalysts, and purification methods are tailored to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-nitro-9-oxo-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Esterification: Alcohols with sulfuric acid or hydrochloric acid as a catalyst.

Major Products

    Reduction: 5-amino-9-oxo-9H-fluorene-4-carboxylic acid.

    Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

    Esterification: 5-nitro-9-oxo-9H-fluorene-4-carboxylate esters.

Scientific Research Applications

5-nitro-9-oxo-9H-fluorene-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 5-nitro-9-oxo-9H-fluorene-4-carboxylic acid exerts its effects depends on its application:

    Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

    Fluorescent Probes: The compound’s structure allows it to absorb and emit light at specific wavelengths, making it useful in imaging applications.

Comparison with Similar Compounds

5-nitro-9-oxo-9H-fluorene-4-carboxylic acid can be compared with other fluorene derivatives:

    9-oxo-9H-fluorene-4-carboxylic acid: Lacks the nitro group, resulting in different reactivity and applications.

    5-amino-9-oxo-9H-fluorene-4-carboxylic acid: The amino group provides different chemical properties and potential biological activities.

    7-nitro-9-oxo-9H-fluorene-4-carboxylic acid: The position of the nitro group affects the compound’s reactivity and applications.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of fluorene derivatives in scientific research.

Properties

CAS No.

54147-65-8

Molecular Formula

C14H7NO5

Molecular Weight

269.21 g/mol

IUPAC Name

5-nitro-9-oxofluorene-4-carboxylic acid

InChI

InChI=1S/C14H7NO5/c16-13-7-3-1-5-9(14(17)18)11(7)12-8(13)4-2-6-10(12)15(19)20/h1-6H,(H,17,18)

InChI Key

OASRFABFOARUCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C3=C(C2=O)C=CC=C3[N+](=O)[O-]

Origin of Product

United States

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